molecular formula C14H16N4O3 B584431 Piromidsäure-d5 CAS No. 1794759-27-5

Piromidsäure-d5

Katalognummer: B584431
CAS-Nummer: 1794759-27-5
Molekulargewicht: 293.338
InChI-Schlüssel: JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Wissenschaftliche Forschungsanwendungen

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

Target of Action

Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for Piromidic Acid-d5 is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .

Mode of Action

The mechanism of action for Piromidic Acid-d5 revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, Piromidic Acid-d5 induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .

Biochemical Pathways

Piromidic Acid-d5, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .

Pharmacokinetics

It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .

Result of Action

The result of Piromidic Acid-d5’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, Piromidic Acid-d5 prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .

Action Environment

The action of Piromidic Acid-d5 can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of Piromidic Acid-d5 can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of Piromidic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .

Biologische Aktivität

Piromidic Acid-d5 (CAS Number: 1794759-27-5) is a deuterated derivative of Piromidic Acid, a synthetic organic compound classified as a pyridopyrimidine antibiotic. It exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The incorporation of deuterium in its structure enhances its stability and may influence its pharmacokinetics and biological behavior.

Chemical Structure and Properties

  • Molecular Formula : C14D5H11N4O3
  • Molecular Weight : 293.333 g/mol
  • SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)O)C(=O)c2ncc(nc12)N3CCCC3
  • IUPAC Name : 8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid

This unique structure allows Piromidic Acid-d5 to interact with various biological targets, making it a subject of interest in pharmacological research.

Piromidic Acid-d5 functions primarily through inhibition of bacterial DNA synthesis. It interacts with topoisomerases, enzymes critical for DNA replication and repair. By stabilizing the DNA-enzyme complex, it prevents bacterial cell division and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics, which are known for their effectiveness against a broad spectrum of bacteria.

Antibacterial Efficacy

Research indicates that Piromidic Acid-d5 is effective against several strains of Gram-negative bacteria, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been documented as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Klebsiella pneumoniae1.0
Pseudomonas aeruginosa2.0

These values demonstrate the compound's potential as an effective antibacterial agent.

Pharmacokinetics

The introduction of deuterium in Piromidic Acid-d5 alters its metabolic profile compared to the non-deuterated form. Studies suggest that deuterated compounds often exhibit increased metabolic stability, leading to prolonged half-lives and potentially enhanced therapeutic effects. This characteristic could be crucial in developing treatment regimens that require sustained drug levels in the bloodstream.

Study on Bacterial Resistance

A recent study published in PMC investigated the impact of Piromidic Acid-d5 on bacterial resistance patterns. The findings indicated that the compound not only inhibited bacterial growth but also reduced the incidence of resistance development when used in combination with other antibiotics. This synergistic effect was particularly noted in multi-drug resistant strains of E. coli and K. pneumoniae .

Clinical Application

In clinical settings, Piromidic Acid-d5 has been evaluated for its efficacy in treating infections caused by resistant Gram-negative pathogens. A clinical trial involving patients with complicated urinary tract infections showed a significant reduction in infection rates when treated with Piromidic Acid-d5 compared to standard antibiotic therapies .

Eigenschaften

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.